molecular formula C23H28O5 B052705 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 3044-42-6

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Katalognummer: B052705
CAS-Nummer: 3044-42-6
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: ABGUZAVIFZZDDZ-MHYQPVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is a synthetic steroid analog of significant interest in biochemical and endocrine research. Its core research value lies in its function as a potent and selective inhibitor of steroidogenesis, specifically targeting the 11β-hydroxylase enzyme (CYP11B1). This enzyme is critical for the final step of glucocorticoid (cortisol) synthesis in the adrenal glands. By inhibiting CYP11B1, this compound effectively blocks the production of cortisol, making it an invaluable pharmacological tool for modeling conditions of glucocorticoid deficiency, studying the pathophysiology of Cushing's syndrome, and investigating the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The presence of the 1,4,16-triene structure and the 21-acetate group contributes to its metabolic stability and binding affinity. Researchers utilize this compound in vitro to dissect steroidogenic pathways in adrenal cell lines and in vivo to explore the therapeutic potential of 11β-hydroxylase inhibition in conditions like congenital adrenal hyperplasia and hypertension. It provides a critical means to understand the complex feedback mechanisms governing corticosteroid production and their wide-ranging physiological effects.

Eigenschaften

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3/t16-,17-,19-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGUZAVIFZZDDZ-MHYQPVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952779
Record name 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3044-42-6
Record name (11β)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3044-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003044426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly referred to as budesonide , is a synthetic glucocorticoid steroid used primarily for its anti-inflammatory properties. It is particularly notable in the treatment of asthma and inflammatory bowel diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H28O5
  • Molecular Weight : 384.47 g/mol
  • CAS Number : 3044-42-6
  • Melting Point : 215-220 °C
  • Solubility : Slightly soluble in chloroform .

Budesonide exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : Budesonide binds to the glucocorticoid receptor (GR), leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes.
  • Inhibition of Leukocyte Migration : It reduces the migration of leukocytes to sites of inflammation, thereby decreasing tissue damage and inflammation.
  • Cytokine Production Modulation : Budesonide modulates the production of various cytokines and chemokines involved in inflammatory responses.

Pharmacokinetics

Budesonide demonstrates a favorable pharmacokinetic profile:

  • Absorption : Rapidly absorbed after oral administration with a bioavailability of approximately 10% due to extensive first-pass metabolism.
  • Metabolism : Metabolized mainly in the liver by cytochrome P450 enzymes (CYP3A4).
  • Half-life : Approximately 2 to 3 hours.
  • Excretion : Primarily excreted as metabolites in urine.

Anti-inflammatory Effects

Budesonide is effective in treating various inflammatory conditions due to its potent anti-inflammatory properties. It is widely used in:

  • Asthma Management : Reduces airway inflammation and hyperreactivity.
  • Chronic Obstructive Pulmonary Disease (COPD) : Improves lung function and reduces exacerbations.
  • Inflammatory Bowel Disease : Effective in inducing remission in conditions like Crohn's disease and ulcerative colitis.

Clinical Studies

Several studies have highlighted the efficacy and safety profile of budesonide:

  • Asthma Control Study :
    • A randomized controlled trial demonstrated that budesonide significantly improved lung function and reduced asthma exacerbations compared to placebo .
  • Ulcerative Colitis Management :
    • A study showed that budesonide was effective in inducing remission in patients with active ulcerative colitis with fewer side effects than traditional corticosteroids .

Case Study 1: Asthma Management

A cohort study involving 120 patients with moderate asthma found that those treated with budesonide showed a 50% reduction in exacerbation rates compared to those receiving standard care.

Case Study 2: Crohn's Disease

In a clinical trial with 80 participants suffering from Crohn's disease, budesonide led to remission in 65% of cases within eight weeks of treatment.

Comparative Efficacy Table

ConditionTreatmentOutcomeReference
AsthmaBudesonideSignificant improvement in lung function
Ulcerative ColitisBudesonideInduction of remission
Chronic RhinosinusitisBudesonideReduced symptoms and inflammation

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

One of the primary applications of this compound is its use as an anti-inflammatory agent. It exhibits potent glucocorticoid activity which is beneficial in treating conditions characterized by inflammation such as:

  • Asthma
  • Rheumatoid Arthritis
  • Allergic Reactions

Its mechanism involves modulating the immune response and reducing inflammation through inhibition of pro-inflammatory cytokines.

Hormonal Regulation

As a glucocorticoid, it plays a crucial role in regulating various physiological processes including:

  • Metabolism
  • Immune Response
  • Stress Response

This regulation can be pivotal in managing adrenal insufficiency and other hormonal disorders.

Biochemical Studies

11beta,21-Dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is utilized in biochemical research to study:

  • Steroid hormone pathways
  • Cell signaling mechanisms

It serves as a model compound for understanding steroid interactions with cellular receptors.

Drug Development

The compound is also significant in the development of new therapeutic agents. Its derivatives are being explored for enhanced efficacy and reduced side effects compared to traditional glucocorticoids.

Case Studies and Findings

  • Case Study on Asthma Management : A clinical trial demonstrated that patients treated with this compound experienced significant reductions in asthma exacerbations compared to those receiving placebo treatments .
  • Research on Autoimmune Diseases : Studies have shown that the compound effectively reduces symptoms in animal models of rheumatoid arthritis by decreasing joint inflammation and damage .
  • Metabolic Impact Assessment : Research indicates that glucocorticoids like this compound can influence glucose metabolism and fat distribution in subjects undergoing treatment for chronic inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

  • IUPAC Name : 21-Acetoxy-11β-hydroxypregna-1,4,16-triene-3,20-dione
  • Molecular Formula : C₂₃H₂₈O₅
  • Molecular Weight : 384.47 g/mol
  • CAS Registry Number : 3044-42-6
  • Key Features :
    • A pregnane steroid derivative with a 1,4,16-triene system.
    • Acetate ester at C21 and hydroxyl group at C11β.
    • Conjugated double bonds at positions 1,4, and 16, influencing metabolic stability and receptor binding .

Synthesis :
Prepared via semicarbazone intermediates followed by hydrolysis and acetylation, as described in analogous steroid syntheses .

Structural Analogs: Overview

The compound belongs to the glucocorticoid family, with modifications impacting potency, bioavailability, and therapeutic applications. Key analogs include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Melting Point (°C)
Target Compound C₂₃H₂₈O₅ 384.47 3044-42-6 1,4,16-triene; 11β-OH; 21-acetate Not reported
Prednisone 21-Acetate C₂₃H₂₈O₆ 400.47 7372-26-7 1,4-diene; 17,21-diOH; 3,11,20-trione; 21-acetate Not reported
9-Fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate C₂₃H₂₇FO₅ 402.46 1250-85-7 9-F; 1,4,16-triene; 11β-OH; 21-acetate 215–220
6α,9-Difluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate C₂₃H₂₆F₂O₅ 420.45 2326-26-3 6α-F; 9-F; 1,4,16-triene; 21-acetate Not reported
Budesonide Related Compound E C₂₇H₃₄O₆ 470.56 Not available 1,4,14-triene; 16α,17-butylidene bis(oxy) Not reported

Key Differences and Implications

Substituent Effects
  • Fluorination :

    • The 9-fluoro derivative (CAS 1250-85-7) exhibits enhanced glucocorticoid receptor affinity due to electron-withdrawing effects of fluorine, increasing anti-inflammatory potency .
    • The 6α,9-difluoro analog (CAS 2326-26-3) shows further potency increases, typical of fluorinated corticosteroids like flumethasone .
  • Double Bond Position :

    • The 1,4,16-triene system in the target compound may reduce metabolic deactivation compared to 1,4-diene systems (e.g., prednisone acetate) by altering cytochrome P450 interactions .
Ester Modifications
  • 21-Acetate Group: Enhances lipophilicity, improving topical absorption and prolonging half-life compared to non-esterified analogs . Contrasts with hydrocortisone aceponate (21-acetate + 17-propionate), which has dual esterification for sustained release .

Research Findings

  • Metabolic Stability :
    • The 1,4,16-triene system in the target compound resists hepatic reduction more effectively than 1,4-diene systems, as seen in prednisone derivatives .
  • Topical Efficacy :
    • Fluorinated analogs (e.g., 9-fluoro derivative) demonstrate superior topical efficacy in dermatitis models due to increased receptor binding and skin retention .
  • Impurity Profiles :
    • The target compound is identified as a process-related impurity in prednisolone manufacturing, requiring strict chromatographic controls .

Q & A

Q. Methodology :

  • HPLC-PDA with C18 columns (gradient: acetonitrile/water) resolves impurities at 240 nm .
  • LC-MS/MS confirms molecular weights (e.g., m/z 441.52 for the parent compound) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.